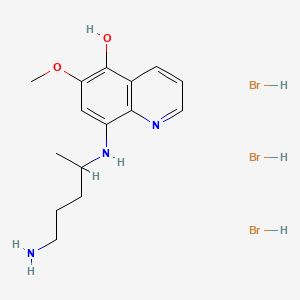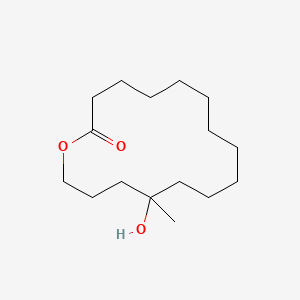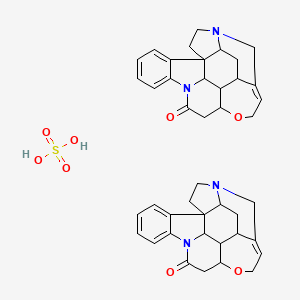
8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is known for its biological activity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Aminopentan Group: This step involves the nucleophilic substitution of a suitable leaving group with 5-aminopentan-2-ylamine.
Methoxylation and Hydroxylation:
Formation of the Trihydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes, disrupting metabolic pathways and leading to the death of the target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Primaquine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline core.
Tafenoquine: A newer antimalarial drug with structural similarities.
Uniqueness
8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H24Br3N3O2 |
|---|---|
Poids moléculaire |
518.1 g/mol |
Nom IUPAC |
8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol;trihydrobromide |
InChI |
InChI=1S/C15H21N3O2.3BrH/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12;;;/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3;3*1H |
Clé InChI |
KGFXAKUGCTWNCB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC.Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)


![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)

![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)

